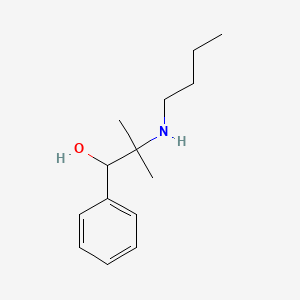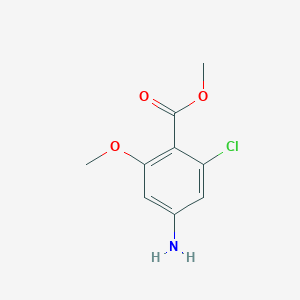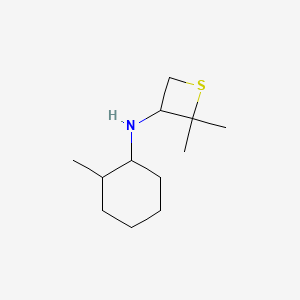
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a butylamino group attached to a phenylpropanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-ol with butylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or alcohols.
科学的研究の応用
2-(Butylamino)-2-methyl-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenylpropanol backbone provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
2-(Butylamino)ethanol: Similar in structure but with a shorter carbon chain.
2-(Butylamino)cinchomeronic dinitrile: Contains a dinitrile group instead of a hydroxyl group.
2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile: Contains a pyridine ring and dicarbonitrile groups.
Uniqueness: 2-(Butylamino)-2-methyl-1-phenylpropan-1-ol is unique due to its specific combination of a butylamino group and a phenylpropanol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry and biology.
特性
CAS番号 |
5457-80-7 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
2-(butylamino)-2-methyl-1-phenylpropan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-4-5-11-15-14(2,3)13(16)12-9-7-6-8-10-12/h6-10,13,15-16H,4-5,11H2,1-3H3 |
InChIキー |
SITFELSBPZELDY-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(C)(C)C(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)



![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)

![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)

